DBCO-NHCO-PEG4-NH-Boc
Description
Conceptual Foundations of Bioorthogonal Reactions in Chemical Biology
Historical Context and Evolution of Click Chemistry Methodologies
The concept of "click chemistry," first described by K. Barry Sharpless in 2001, revolutionized the field of chemical synthesis. wikipedia.orgcreativepegworks.comchempep.com It emphasizes the use of modular, highly efficient, and specific reactions that produce high yields with minimal byproducts. numberanalytics.com The initial and most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgchempep.com While immensely powerful, the cytotoxicity of the copper catalyst limited its application in living systems. pcbiochemres.combiochempeg.com This limitation spurred the development of copper-free click chemistry, a significant evolution of the methodology. biochempeg.com The 2022 Nobel Prize in Chemistry, awarded to Carolyn R. Bertozzi, Morten P. Meldal, and K. Barry Sharpless, recognized the profound impact of their work on the development of click chemistry and bioorthogonal chemistry. wikipedia.orgchempep.com
Principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in Aqueous Media
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) emerged as a solution to the toxicity issue of CuAAC. This type of reaction relies on the high ring strain of a cyclooctyne (B158145) derivative, which drives the reaction with an azide (B81097) without the need for a metal catalyst. sigmaaldrich.commagtech.com.cnglenresearch.com The release of this ring strain provides the thermodynamic driving force for the reaction to proceed efficiently in aqueous, physiological environments. sigmaaldrich.comnih.gov This catalyst-free approach is a cornerstone of modern bioorthogonal chemistry, enabling researchers to perform click reactions in living cells and organisms. chempep.com
Significance of Dibenzocyclooctyne (DBCO) in Catalyst-Free Bioconjugation
Among the various cyclooctynes developed for SPAAC, dibenzocyclooctyne (DBCO) has gained significant prominence. bio-itworld.com DBCO-containing reagents are highly reactive towards azides, forming a stable triazole linkage. aatbio.com This reactivity, combined with their stability, makes them ideal tools for a wide array of bioconjugation applications. cd-bioparticles.com
Unique Structural Features of DBCO for Enhanced Reactivity
The reactivity of DBCO is a direct result of its unique molecular structure. The fusion of two benzene (B151609) rings to the cyclooctyne core creates significant ring strain, making the alkyne bond highly susceptible to reaction with azides. chempep.com This inherent strain activates the alkyne for the [3+2] cycloaddition reaction with an azide, obviating the need for a copper catalyst. chempep.com This strain-promoted reaction is highly efficient and specific, even at low concentrations in complex biological mixtures.
Advantages of Copper-Free Click Chemistry for Biomedical Applications
The primary advantage of copper-free click chemistry, particularly SPAAC using DBCO, is its biocompatibility. biochempeg.comchempep.com By eliminating the cytotoxic copper catalyst, these reactions can be safely performed in living cells and organisms without causing cellular damage. biochempeg.comchempep.com This has opened up a vast range of biomedical applications, including:
Live cell imaging: Attaching fluorescent probes to specific biomolecules to visualize cellular processes in real-time. chempep.com
Drug delivery: Constructing antibody-drug conjugates (ADCs) and other targeted drug delivery systems. chempep.commedchemexpress.com
Biomolecule labeling: Modifying proteins, nucleic acids, and glycans for detailed study. researchgate.net
The high specificity and rapid kinetics of the DBCO-azide reaction further enhance its utility in these applications, ensuring that the desired modifications occur precisely and efficiently. chempep.com
The Compound in Focus: DBCO-NHCO-PEG4-NH-Boc
The heterobifunctional molecule this compound is a prime example of a sophisticated chemical tool designed for advanced bioconjugation. biosynth.comglpbio.com It incorporates the key features of DBCO for copper-free click chemistry while providing additional functionalities for versatile applications.
This compound consists of three main components:
A DBCO group for highly efficient and specific reaction with azide-functionalized molecules via SPAAC. medchemexpress.combroadpharm.com
A tetraethylene glycol (PEG4) spacer which is hydrophilic, increasing the water solubility of the molecule and its conjugates. broadpharm.comsigmaaldrich.com The PEG linker also provides spatial separation between the conjugated molecules. sigmaaldrich.com
A Boc-protected amine (NH-Boc) , which provides a latent reactive site. The Boc (tert-butyloxycarbonyl) protecting group can be removed under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation reactions. broadpharm.com
This trifecta of functionalities makes this compound a valuable linker for creating complex biomolecular constructs, such as PROteolysis TArgeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). medchemexpress.comglpbio.comtargetmol.com
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C34H45N3O8 | biosynth.combroadpharm.com |
| Molecular Weight | 623.7 g/mol | biosynth.com |
| CAS Number | 1255942-12-1 | biosynth.comglpbio.com |
| Appearance | Solid | sigmaaldrich.com |
| Solubility | Soluble in DMSO, DCM, DMF | broadpharm.com |
| Storage | -20°C | broadpharm.com |
Interactive Data Table: Functional Components of this compound
| Component | Function | Key Feature |
| DBCO (Dibenzocyclooctyne) | Copper-free click chemistry | High strain promotes rapid reaction with azides |
| PEG4 (Tetraethylene Glycol) | Hydrophilic spacer | Increases solubility and provides spatial separation |
| NH-Boc (Boc-protected Amine) | Protected reactive group | Allows for sequential conjugation after deprotection |
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45N3O8/c1-34(2,3)45-33(40)36-17-19-42-21-23-44-25-24-43-22-20-41-18-15-31(38)35-16-14-32(39)37-26-29-10-5-4-8-27(29)12-13-28-9-6-7-11-30(28)37/h4-11H,14-26H2,1-3H3,(H,35,38)(H,36,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOUOEOEOWCRQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Dbco Nhco Peg4 Nh Boc
Regioselective Synthesis of the Dibenzocyclooctyne (DBCO) Core Structure
The dibenzocyclooctyne (DBCO) core is the cornerstone of the molecule's utility in strain-promoted alkyne-azide cycloaddition (SPAAC), or "copper-free" click chemistry. The inherent ring strain of the eight-membered ring containing an alkyne allows for rapid and specific reactions with azides without the need for a cytotoxic copper catalyst. chempep.com The synthesis of the DBCO framework, specifically aza-dibenzocyclooctyne (DIBAC) derivatives, is a complex process where regioselectivity is paramount to ensure the desired reactivity.
Several synthetic routes have been developed to construct the DBCO core. A common strategy involves the Sonogashira coupling of 2-ethynylaniline (B1227618) and 2-iodobenzyl alcohol to form the internal alkyne precursor. mdpi.com Subsequent steps, including protection of the amine, semi-hydrogenation to a cis-alkene, oxidation, and reductive amination, lead to the cyclized product. mdpi.com
Alternative methods have been explored to improve yield and reduce synthetic steps. These include palladium-catalyzed intramolecular Heck reactions and Pictet-Spengler reactions. mdpi.comencyclopedia.pub The choice of synthetic route can influence the final yield and purity of the DBCO core, which is critical for its subsequent functionalization.
| Synthetic Strategy | Key Reactions | Starting Materials Example | Reference |
| Van Delft Method | Sonogashira coupling, semi-hydrogenation, reductive amination | 2-iodobenzyl alcohol, 2-ethynylaniline | mdpi.com |
| Pd-catalyzed Cyclization | Intramolecular Heck reaction | 2-vinylbenzaldehyde, 2-bromoaniline | mdpi.comencyclopedia.pub |
| Cobalt-Complex Strategy | Pictet-Spengler reaction on an alkyne-cobalt complex | o-iodoaniline, diarylacetylene | encyclopedia.pub |
This table summarizes key strategies for the synthesis of the aza-dibenzocyclooctyne (DIBAC) core, a common precursor for functionalized DBCO reagents.
Strategic Integration of the Polyethylene (B3416737) Glycol (PEG4) Linker
The polyethylene glycol (PEG) linker serves multiple functions: it enhances the aqueous solubility of the otherwise hydrophobic DBCO moiety, reduces steric hindrance between the DBCO group and conjugated biomolecules, and provides a flexible spacer arm. chempep.com The specific length of the PEG chain, in this case, four ethylene (B1197577) glycol units (PEG4), can be precisely controlled through modular synthetic approaches.
Modular Approaches for PEGylation to Control Linker Length and Heterogeneity
Modular synthesis is key to creating a library of linkers with varying PEG lengths. nih.govacs.org A common strategy involves synthesizing an amine-terminated DBCO derivative and reacting it with a pre-synthesized PEG linker that has an activated functional group, such as an N-hydroxysuccinimide (NHS) ester. nih.gov For instance, reacting DBCO-amine with an NHS-ester-terminated PEG of a specific molecular weight allows for the straightforward synthesis of DBCO-PEG conjugates. nih.gov This approach allows for precise control over the linker length and minimizes the heterogeneity of the final product. pnas.org This modularity is crucial for applications like PROTACs, where the linker length needs to be optimized for biological activity. medchemexpress.com
Synthetic Pathways for Amide Bond Formation within the Linker Chain
The formation of a stable amide bond connecting the DBCO core to the PEG4 linker is a critical step in the synthesis of DBCO-NHCO-PEG4-NH-Boc. There are two primary pathways to achieve this:
Amine-Reactive DBCO: A DBCO-NHS ester can be reacted with an amine-terminated PEG linker (e.g., Boc-NH-PEG4-NH2). chempep.com The NHS ester is highly reactive towards primary amines under mild, slightly alkaline conditions (pH 7.2-9), resulting in a stable amide bond and the release of N-hydroxysuccinimide. chempep.comthermofisher.com
Carboxylic Acid-Reactive DBCO: A DBCO-acid derivative can be coupled with an amine-terminated PEG linker. chempep.combiochempeg.com This reaction requires an activating agent to convert the carboxylic acid into a more reactive species. Common activators include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). chempep.comsigmaaldrich.com
| Coupling Reagent | Reactants | Reaction pH | Key Features |
| DBCO-NHS Ester | DBCO-NHS + Amine-PEG-NH-Boc | 7.2 - 9.0 | High efficiency, mild conditions, no catalyst required. chempep.com |
| EDC/HATU | DBCO-Acid + Amine-PEG-NH-Boc | 4.5 - 7.5 | Versatile, allows for coupling of carboxylic acids. chempep.com |
This table compares common methods for forming the amide bond between the DBCO moiety and the PEG linker.
Amine Protection and Deprotection Chemistry Utilizing the Boc Group
The terminal amine of the PEG4 linker is protected with a tert-butoxycarbonyl (Boc) group. This protecting group is stable under a variety of reaction conditions but can be removed when desired to reveal the primary amine for further conjugation. broadpharm.combroadpharm.com
Mechanistic Considerations for Boc Protection and Orthogonal Deprotection
The Boc group is typically installed by reacting the primary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) (TEA). jk-sci.com The reaction proceeds via nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of Boc₂O. jk-sci.commasterorganicchemistry.com
The key advantage of the Boc group in complex syntheses is its role in orthogonal protection strategies. sigmaaldrich.com It is stable to the basic conditions used to remove Fmoc (Fluorenylmethyloxycarbonyl) groups but is labile to acid. masterorganicchemistry.comiris-biotech.de This allows for the selective deprotection of one type of amine in the presence of another, which is particularly important in peptide synthesis and the construction of complex bioconjugates. masterorganicchemistry.comsigmaaldrich.com
The deprotection mechanism involves protonation of the Boc group's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). jk-sci.commasterorganicchemistry.com This triggers the elimination of a stable tert-butyl cation and the formation of a transient carbamic acid, which spontaneously decarboxylates to yield the free amine and carbon dioxide gas. jk-sci.commasterorganicchemistry.com
Evaluation of Acidic Deprotection Conditions and DBCO Moiety Stability
A significant challenge in the chemistry of DBCO-containing molecules is the stability of the DBCO moiety itself under the acidic conditions required for Boc deprotection. The DBCO ring system is known to be unstable in strong acids, such as the high concentrations of TFA (e.g., 95%) often used for cleaving peptides from a resin. researchgate.netnih.gov Under these conditions, the DBCO can undergo an inactivating acid-catalyzed rearrangement, thought to be a 5-endo-dig cycloisomerization. nih.gov
This instability necessitates careful optimization of deprotection conditions. Research indicates that the DBCO group can tolerate lower concentrations of TFA (e.g., less than 30%). nih.gov However, these milder conditions may not be sufficient for the complete removal of other acid-labile protecting groups in more complex molecules. Alternative deprotection reagents or strategies may be required. For instance, thermolytic deprotection of N-Boc groups in the absence of an acid catalyst has been demonstrated, which could be a viable strategy. acs.org Another innovative approach involves the temporary protection of the DBCO alkyne with a copper(I) salt during acidic treatment, which prevents the rearrangement and can be removed afterward. nih.gov
| Deprotection Condition | DBCO Stability | Comments | Reference |
| High Concentration TFA (>50%) | Unstable | Causes irreversible rearrangement of the DBCO ring. | researchgate.netnih.gov |
| Low Concentration TFA (<30%) | Generally Stable | May be compatible, but deprotection efficiency can be lower. | nih.gov |
| 4M HCl in Dioxane | Potentially Unstable | Strong acid conditions pose a risk to the DBCO moiety. | fishersci.co.uk |
| Copper(I) Protection + Acid | Stable | Copper protects the alkyne during acidic cleavage. | nih.gov |
| Thermal Deprotection | Stable | Avoids the use of acid, offering a potentially orthogonal strategy. | acs.org |
This table outlines the compatibility of the DBCO moiety with various Boc deprotection conditions.
Comparative Analysis of Alternative Amine Protecting Groups in DBCO-Functionalized Molecules
The Boc group is characterized by its stability to most nucleophiles and bases, allowing for the use of base-labile protecting groups like Fmoc in an orthogonal protection strategy. organic-chemistry.org Deprotection of the Boc group is typically achieved under anhydrous acidic conditions, often using trifluoroacetic acid (TFA), which results in the formation of a tert-butyl cation. organic-chemistry.orgamericanpeptidesociety.org To prevent unwanted side reactions caused by this cation, scavenger reagents are often employed. organic-chemistry.org
An alternative and also very common amine protecting group is the fluorenylmethyloxycarbonyl (Fmoc) group. americanpeptidesociety.orgchemistryviews.org Unlike the acid-labile Boc group, the Fmoc group is base-labile and is typically removed using a mild base like piperidine (B6355638) in an organic solvent. americanpeptidesociety.orgnih.gov This offers a milder deprotection condition compared to the strong acids required for Boc removal. americanpeptidesociety.orgnih.gov
The choice between Boc and Fmoc often depends on the specific requirements of the synthesis. americanpeptidesociety.org For instance, in solid-phase peptide synthesis (SPPS), both strategies are widely used. americanpeptidesociety.orgiris-biotech.de The Fmoc strategy has gained popularity due to its milder deprotection conditions, which can be advantageous when working with sensitive peptides. americanpeptidesociety.orgnih.gov However, the Boc strategy remains relevant, particularly for the synthesis of shorter peptides or in situations where racemization under basic conditions is a concern. americanpeptidesociety.org
Other protecting groups for amines include the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis, and the recently developed 2,2,6,6-tetramethylpiperidin-1-yloxycarbonyl (Tempoc) group, which can be cleaved under mild reductive conditions or by heating. chemistryviews.orglibretexts.org The availability of various protecting groups with different cleavage conditions allows for complex, multi-step syntheses requiring orthogonal protection strategies. organic-chemistry.orgchemistryviews.org
Table 1: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Cleavage Condition | Key Characteristics |
|---|---|---|---|
| tert-butyloxycarbonyl | Boc | Strong acid (e.g., TFA) americanpeptidesociety.org | Stable to most bases and nucleophiles. organic-chemistry.org |
| Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., piperidine) americanpeptidesociety.org | Offers mild deprotection conditions. nih.gov |
| Benzyloxycarbonyl | Cbz | Hydrogenolysis libretexts.org | Cleaved under neutral conditions. |
| 2,2,6,6-tetramethylpiperidin-1-yloxycarbonyl | Tempoc | Mild reductive conditions or heat chemistryviews.org | Provides an alternative orthogonal strategy. |
Advanced Analytical Techniques for Compound Characterization and Purity Assessment
The characterization and purity assessment of this compound and similar compounds are crucial to ensure their proper function in bioconjugation applications. A suite of advanced analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the chemical structure of these molecules. researchgate.net 1H NMR and 13C NMR spectra provide detailed information about the arrangement of atoms within the molecule. For instance, in the 1H NMR spectrum of a DBCO-containing compound, characteristic peaks corresponding to the aromatic protons of the DBCO moiety are typically observed in the range of 7.27-7.51 ppm. researchgate.net The protons of the PEG linker usually appear as a singlet peak around 3.63 ppm. researchgate.net
Mass Spectrometry (MS) is another indispensable technique for determining the molecular weight and confirming the identity of the compound. rsc.org Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for mass analysis. rsc.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the molecule. rsc.org
High-Performance Liquid Chromatography (HPLC) is widely used to assess the purity of the compound. jenabioscience.com By separating the compound from any impurities, HPLC can provide a quantitative measure of its purity, which is often required to be ≥95% for research-grade reagents. jenabioscience.comrndsystems.com
UV-Vis Spectroscopy can also be utilized for the characterization of DBCO-containing molecules. The DBCO moiety exhibits a characteristic UV absorbance maximum at approximately 290-310 nm. researchgate.net This property can be used to quantify the concentration of the DBCO compound in a solution. researchgate.netresearchgate.net
Table 2: Analytical Techniques for this compound
| Technique | Purpose | Typical Observations |
|---|---|---|
| 1H NMR | Structural Elucidation | Aromatic protons of DBCO (7.27-7.51 ppm), PEG protons (~3.63 ppm) researchgate.net |
| 13C NMR | Structural Confirmation | Confirms the carbon framework of the molecule. researchgate.net |
| Mass Spectrometry (MS) | Molecular Weight Determination | Provides the mass-to-charge ratio of the molecular ion. rsc.org |
| HPLC | Purity Assessment | Separation of the main compound from impurities to determine purity percentage. jenabioscience.com |
| UV-Vis Spectroscopy | Quantification | Characteristic absorbance of DBCO at ~290-310 nm. researchgate.net |
Mechanistic and Kinetic Investigations of Dbco Nhco Peg4 Nh Boc in Bioorthogonal Reactivity
Detailed Mechanistic Insights into Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The SPAAC reaction is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of biomolecules in their native environment. nih.govmagtech.com.cn The driving force for this reaction is the significant ring strain of the cyclooctyne (B158145), which is released upon the formation of a stable triazole ring. glenresearch.com
The mechanism of the SPAAC reaction has been elucidated through a combination of computational and experimental approaches. nih.govsolubilityofthings.com Density functional theory (DFT) calculations have been instrumental in modeling the transition states of the 1,3-dipolar cycloaddition between cyclooctynes and azides. nih.govresearchgate.net These studies indicate that the reaction proceeds through a concerted, yet asynchronous, transition state. researchgate.net The activation barrier for this cycloaddition is directly correlated with the strain energy of the cyclooctyne. nih.gov
Experimental techniques provide complementary insights into the reaction mechanism. While transition states are too transient for direct observation, the study of reaction intermediates and the kinetics of the reaction provide valuable information. solubilityofthings.com The characteristics of these fleeting intermediates can be inferred, and their influence on the reaction pathway can be understood, leading to advancements in designing more efficient bioorthogonal reactions. solubilityofthings.com
The rate and efficiency of the SPAAC reaction are significantly influenced by both electronic and steric factors of the reacting partners. uu.nlacs.org
Electronic Factors:
The electronic nature of both the cyclooctyne and the azide (B81097) plays a crucial role. For benzoannulated cyclooctynes like DBCO, the reaction is generally favored with electron-rich azides. nih.gov However, with more electron-rich cyclooctynes, an inverse electron-demand mechanism can occur, making them react faster with electron-poor azides. nih.govnih.gov
Modifications to the DBCO core, such as the introduction of electron-withdrawing or -donating groups, can alter its reactivity. For instance, oxidation of an alcohol group on the cyclooctyne ring can increase reaction rates by several fold. magtech.com.cnnih.gov
Steric Factors:
Steric hindrance around the reactive azide or within the cyclooctyne structure can impede the reaction. researchgate.netacs.org For example, the "flagpole" hydrogen atoms on the DBCO structure can sterically interfere with the incoming azide, potentially slowing the reaction compared to less hindered cyclooctynes. nih.gov
Conversely, the incorporation of linkers, such as the PEG4 spacer in DBCO-NHCO-PEG4-NH-Boc, can help to overcome steric hindrance and improve conjugation yields by providing greater flexibility and distance from a bulky substrate. mdpi.com The presence of a PEG linker has been shown to enhance reaction rates. researchgate.netrsc.org
Computational and Experimental Analysis of Reaction Intermediates and Transition States
Kinetic Studies of this compound Conjugation with Azide-Bearing Substrates
Understanding the kinetics of the SPAAC reaction is critical for its application in time-sensitive biological experiments. researchgate.net The rate of conjugation between this compound and azide-modified molecules is influenced by several factors, including the solvent system, pH, and ionic strength. rsc.orgacs.org
The solvent environment can significantly impact the rate of SPAAC reactions. While many kinetic studies are performed in organic solvents or aqueous/organic mixtures, the behavior in purely aqueous buffers is most relevant for biological applications. researchgate.net Generally, 1,3-dipolar cycloaddition reactions tend to have increased rates with a higher mole fraction of water in the solvent mixture. researchgate.net
The table below summarizes representative second-order rate constants for the reaction of DBCO derivatives with various azides in different solvent systems.
| Cyclooctyne | Azide | Solvent System | Rate Constant (k₂) (M⁻¹s⁻¹) |
| DBCO | Benzyl azide | CH₃CN:H₂O (3:1) | 0.24 nih.gov |
| DBCO | Phenyl azide | CH₃CN:H₂O (3:1) | 0.033 nih.gov |
| sulfo-DBCO-amine | 3-azido-L-alanine | PBS (pH 7) | 0.32 rsc.orgresearchgate.net |
| sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS (pH 7) | 0.85 rsc.orgresearchgate.net |
| sulfo-DBCO-amine | 3-azido-L-alanine | HEPES (pH 7) | 0.55 rsc.orgresearchgate.net |
| sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (pH 7) | 1.22 rsc.orgresearchgate.net |
| DBCO-PEG5-trastuzumab | Azide Substrate | Various Buffers | 0.18–0.37 rsc.org |
| DBCO | 8-azidoadenosine | ACN-d₆/D₂O (3:1) | 0.11 nih.gov |
This table is for illustrative purposes and actual rates can vary based on specific experimental conditions.
The efficiency of the SPAAC reaction can be sensitive to the pH and ionic strength of the reaction medium.
pH: Studies have shown that higher pH values generally lead to increased reaction rates for SPAAC. rsc.orgresearchgate.net However, there can be exceptions depending on the specific buffer system used. For instance, in HEPES buffer, this trend may not be observed. rsc.orgresearchgate.net In some cases, a slight decrease in the rate constant has been noted at acidic pH values. acs.org
Ionic Strength and Buffer Type: The choice of buffer can have a notable effect on the reaction kinetics. For example, reactions in HEPES buffer have been observed to be faster than in PBS. rsc.orgresearchgate.net Similarly, reactions in DMEM cell culture medium were found to be faster than in RPMI. rsc.orgresearchgate.net Despite these variations, the reaction rate of cyclooctynes like DIBAC (a DBCO analog) is generally tolerant to changes in buffer identity and ionic strength, which provides flexibility for bioconjugation experiments. acs.orgresearchgate.net
Several analytical techniques are employed to monitor the kinetics of SPAAC reactions. nih.gov These include NMR spectroscopy, UV-Vis spectroscopy, IR spectroscopy, and fluorescence spectroscopy. nih.gov
Capillary electrophoresis (CE) has emerged as a powerful and versatile tool for studying reaction kinetics. researchgate.netmdpi.comresearchgate.net CE offers high separation efficiency and speed, making it suitable for monitoring the progress of a reaction by separating reactants from products. mdpi.commdpi.com
Kinetic Capillary Electrophoresis (KCE): This platform allows for the study of molecular interactions that occur during the electrophoretic separation. researchgate.net Different KCE methods can be designed to determine kinetic parameters. researchgate.net
Continuous Monitoring: CE can be used for the continuous monitoring of enzymatic reactions in real-time. mdpi.com The reaction mixture is injected, and as the components separate based on their electrophoretic mobility, the appearance of product or disappearance of reactant can be tracked over time. mdpi.com
Flow Injection Analysis-Capillary Electrophoresis (FIA-CE): This hyphenated technique allows for automated sampling from a reaction vessel for subsequent analysis by CE, enabling the monitoring of reaction composition over time. mdpi.com
Impact of pH and Ionic Strength on SPAAC Reaction Efficiency
Evaluation of Bioorthogonality and Selectivity in Complex Biological Environments
The utility of any bioorthogonal reagent is fundamentally determined by its ability to react selectively with its intended partner while remaining inert to the vast array of functional groups within a complex biological system. acs.orgmdpi.com For this compound, this selectivity is primarily governed by the dibenzocyclooctyne (DBCO) group. The compound's design, featuring a stable amide linkage, a hydrophilic PEG4 spacer, and a protected amine (Boc), is intended to optimize its performance in aqueous, biological environments. This section evaluates the cross-reactivity profile of the DBCO moiety and explores strategies to achieve truly orthogonal reactivity when it is used alongside other bioorthogonal pairs.
Cross-Reactivity Profiling with Endogenous Biomolecules
A critical requirement for a bioorthogonal reaction is the absence of cross-reactivity with endogenous biomolecules, which would otherwise lead to off-target labeling and background interference. mpg.de The DBCO group, the reactive handle in this compound, participates in a strain-promoted alkyne-azide cycloaddition (SPAAC), a reaction prized for its high specificity. medchemexpress.cominterchim.fr The DBCO moiety is designed to be highly reactive towards azides while being largely unreactive to the functional groups prevalent in biological systems. interchim.fr
Detailed investigations have shown that within physiological temperature and pH ranges, the DBCO group exhibits negligible reactivity towards nucleophilic functional groups such as amines (-NH2) and hydroxyls (-OH), which are abundant in proteins and other biomolecules. conju-probe.comlicorbio.com While reactions with thiols (-SH), present in cysteine residues, are theoretically possible, the rate of the DBCO-azide reaction is significantly faster, ensuring high selectivity for the intended target. licorbio.com The inertness of the DBCO group to most biological species is a key feature that enables its use in living cells and organisms. acs.org
Below is a data table summarizing the reactivity profile of the DBCO group with azides versus common endogenous functional groups.
Table 1: Reactivity Profile of DBCO Moiety
| Functional Group | Endogenous Biomolecule Context | Relative Reactivity with DBCO | Remarks |
|---|---|---|---|
| Azide (-N₃) | Exogenous Labeling Partner | High | The intended, rapid, and specific bioorthogonal reaction partner. licorbio.com |
| Amine (-NH₂) | Lysine side chains, N-termini | Negligible | No significant reaction observed under physiological conditions. conju-probe.comlicorbio.com |
| Hydroxyl (-OH) | Serine, Threonine, Tyrosine side chains | Negligible | Inert under physiological conditions. conju-probe.comlicorbio.com |
| Thiol / Sulfhydryl (-SH) | Cysteine side chains | Very Low | Reaction with azides is substantially faster, minimizing thiol cross-reactivity. licorbio.com |
Academic Research Applications of Dbco Nhco Peg4 Nh Boc in Targeted Therapeutics
Advancements in Antibody-Drug Conjugate (ADC) Design and Synthesis
DBCO-NHCO-PEG4-NH-Boc functions as a cleavable linker in the synthesis of ADCs. medchemexpress.comglpbio.comdcchemicals.com The DBCO group facilitates a highly efficient and bioorthogonal reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-modified antibodies. medchemexpress.com This "click chemistry" approach allows for the precise attachment of the linker to the antibody without the need for a copper catalyst, which can be toxic to cells. nih.gov The linker is designed to be stable in circulation but can be cleaved within the target cancer cell, releasing the cytotoxic payload. nih.gov This targeted release minimizes off-target toxicity and enhances the therapeutic window of the drug. nih.gov
A significant challenge in ADC development has been the production of homogeneous conjugates with a defined drug-to-antibody ratio (DAR). rsc.org Traditional conjugation methods often result in heterogeneous mixtures, which can impact the ADC's efficacy and safety. rsc.orgnih.gov The use of this compound in conjunction with site-specific modification techniques has enabled the creation of more uniform ADCs. nih.govresearchgate.net
By introducing azide (B81097) functionalities at specific sites on the antibody, such as through engineered cysteine residues or enzymatic modification of glycans, researchers can control the exact location and number of attached drug-linker molecules. nih.govresearchgate.net The subsequent SPAAC reaction with the DBCO group of the linker ensures a precise and stable conjugation, leading to homogeneous ADCs with a consistent DAR. nih.govresearchgate.net This homogeneity is crucial for reliable in vivo performance and a predictable pharmacokinetic profile. rsc.org
Table 1: Comparison of ADC Conjugation Methodologies
| Feature | Traditional Conjugation (e.g., Lysine) | Site-Specific Conjugation (using DBCO linker) |
|---|---|---|
| Homogeneity | Heterogeneous mixture of ADCs | Homogeneous ADC population nih.govresearchgate.net |
| Drug-to-Antibody Ratio (DAR) | Variable and difficult to control | Precise and defined nih.govresearchgate.net |
| Reproducibility | Low | High |
| Potential for Aggregation | Higher due to hydrophobic drug linkers | Reduced due to controlled conjugation researchgate.net |
| Clinical Predictability | Less predictable | More predictable pharmacokinetic profile rsc.org |
Furthermore, the PEG spacer can improve the in vivo stability of the ADC, prolonging its circulation half-life. This allows for greater accumulation of the ADC at the tumor site, potentially leading to improved therapeutic efficacy. The hydrophilic nature of the PEG linker can also shield the cytotoxic drug from degradation and reduce its non-specific uptake by healthy tissues, thereby improving the ADC's pharmacokinetic profile and safety. nih.gov Studies have shown that the inclusion of PEG linkers can lead to reduced plasma and tissue concentrations of the free drug, resulting in less hematologic toxicity. researchgate.net
Development of Site-Specific Conjugation Methodologies for Homogeneous ADCs
Innovations in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that harness the cell's own protein degradation machinery to eliminate disease-causing proteins. medchemexpress.comelifesciences.org They consist of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.comtargetmol.com
This compound serves as a versatile linker in the synthesis of PROTACs. medchemexpress.comglpbio.comtargetmol.com After deprotection of the Boc group to reveal a primary amine, the linker can be conjugated to a ligand for an E3 ubiquitin ligase. The DBCO end of the linker is then available to react with an azide-modified ligand for the target protein of interest via the SPAAC reaction. This modular approach allows for the systematic construction of a library of PROTACs with different target-binding and E3 ligase-recruiting moieties. The ability of PROTACs to induce the degradation of target proteins, rather than just inhibiting them, offers a powerful strategy to overcome drug resistance. researchgate.net
The length and composition of the linker are critical determinants of a PROTAC's efficacy, as they directly influence the formation and stability of the crucial ternary complex between the target protein, the PROTAC, and the E3 ligase. elifesciences.orgresearchgate.net The PEG4 spacer in this compound provides a specific length and flexibility that can impact the geometry of this ternary complex.
Research has shown that there is no universal optimal linker length; it must be empirically determined for each target protein and E3 ligase pair. elifesciences.org A linker that is too short may prevent the two proteins from coming together effectively, while a linker that is too long might lead to unproductive binding or instability. chemrxiv.org The approximately 20 Å length of a PEG4 linker can be a suitable starting point to facilitate the necessary protein-protein interactions for ubiquitination and subsequent degradation. vulcanchem.com However, studies have also shown that longer PEG linkers can sometimes lead to a "hook effect," where at high concentrations, the formation of binary complexes is favored over the productive ternary complex, reducing degradation efficiency. nih.gov Therefore, the investigation of various PEG spacer lengths is a key aspect of PROTAC optimization to achieve maximal degradation potency. chemrxiv.org
Table 2: Impact of PROTAC Linker Properties on Degradation Efficiency
| Linker Characteristic | Impact on PROTAC Function | Research Findings |
|---|---|---|
| Length | Influences the ability to form a stable ternary complex. | Optimal length is system-dependent; too short or too long can be detrimental. elifesciences.orgchemrxiv.org |
| Composition (e.g., PEG) | Affects solubility, cell permeability, and conformational flexibility. | PEG linkers can enhance solubility and provide necessary flexibility for ternary complex formation. vulcanchem.com |
| Flexibility vs. Rigidity | Determines the conformational space the PROTAC can explore. | A balance is needed; excessive flexibility can lead to collapsed, non-productive conformations. chemrxiv.org |
| Attachment Points | Dictates the orientation of the recruited proteins. | The geometry of the ternary complex is critical for efficient ubiquitin transfer. elifesciences.org |
Utilizing this compound as a PROTAC Linker for E3 Ligase Recruitment
Engineering of Targeted Delivery Systems and Nanomaterials
The heterobifunctional linker this compound serves as a critical component in the sophisticated engineering of targeted drug delivery systems and functional nanomaterials. Its unique structure, featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a protected amine group, allows for precise, multi-step conjugation strategies. biosynth.combroadpharm.combroadpharm.com This enables the covalent attachment of targeting ligands, therapeutic payloads, and imaging agents to various nanocarrier platforms, thereby enhancing their efficacy and specificity. The PEG linker component is particularly advantageous as it increases the water solubility and biocompatibility of the final conjugate. broadpharm.com
Surface Functionalization of Liposomes and Polymeric Nanoparticles for Bioorthogonal Conjugation
The surface modification of pre-formed nanocarriers like liposomes is essential for attaching targeting moieties that can direct them to specific cells or tissues. This compound and its derivatives are instrumental in this process. A common strategy involves using an N-hydroxysuccinimide (NHS) ester variant, such as DBCO-PEG4-NHS ester, to react with primary amine groups present on the surface of liposomes or nanoparticles. mpg.deresearchgate.net This reaction, typically performed at a pH between 7.0 and 8.5, forms a stable covalent bond and introduces the DBCO group onto the nanocarrier's surface. mpg.deresearchgate.net
This DBCO-functionalized surface is then ready for bioorthogonal conjugation with any molecule containing an azide group, such as a targeting antibody or peptide. mpg.de This strain-promoted alkyne-azide cycloaddition (SPAAC) is highly specific and occurs efficiently in aqueous conditions without the need for a toxic copper catalyst, making it ideal for biological applications. researchgate.net
Research has focused on optimizing this functionalization process to control the density of targeting ligands on the nanoparticle surface, which is crucial for therapeutic efficacy. In one study, researchers systematically varied the reaction conditions to functionalize amine-terminated liposomes with a DBCO-PEG4-NHS ester. mpg.deresearchgate.net The efficiency of DBCO group conjugation was precisely measured using a fluorescence-based assay with anthracene-azide, demonstrating that the number of available DBCO groups could be carefully controlled. mpg.deresearchgate.net Subsequently, an azide-modified antibody (anti-CD11c) was successfully coupled to these DBCO-functionalized liposomes, confirming the viability of this strategy for creating targeted immunoliposomes. mpg.deresearchgate.net
Table 1: Experimental Conditions for DBCO Functionalization of Liposomes This table summarizes the experimental parameters and outcomes for the surface functionalization of liposomes with DBCO groups, as detailed in the cited research.
| Parameter | Conditions Studied | Outcome | Reference |
| Molar Ratio | Molar excess of DBCO-PEG4-NHS ester to surface amine groups (e.g., 1:1, 3:1, 6:1) | Higher molar ratios led to an increased number of DBCO groups per liposome (B1194612). | mpg.de |
| Reaction pH | pH levels varied (e.g., 7.1, 7.6, 8.2) | Reaction efficiency was shown to be dependent on pH, with optimal ranges typically between 7.0 and 8.5. | mpg.deresearchgate.net |
| Quantification | Anthracene-azide assay | Provided precise measurement of available DBCO groups on the liposome surface. | mpg.deresearchgate.net |
| Antibody Conjugation | SPAAC with azide-modified anti-CD11c | Successful and site-specific coupling of the antibody to the DBCO-functionalized liposome surface was confirmed via flow cytometry. | mpg.deresearchgate.net |
Development of DBCO-Functionalized Scaffolds for Drug Release Applications
This compound is a key building block in the development of sophisticated drug delivery scaffolds, most notably in the synthesis of antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs). medchemexpress.comglpbio.com In this context, the linker connects a large biomolecule scaffold (an antibody or peptide that targets a specific cell-surface receptor) to a potent cytotoxic drug. medchemexpress.com
The process begins with the deprotection of the Boc group on the this compound linker under acidic conditions, revealing a primary amine. broadpharm.com This amine can then be coupled to a cytotoxic drug. The DBCO end of the linker is subsequently used to attach this entire assembly to an azide-modified antibody or peptide via a SPAAC reaction. medchemexpress.com This modular approach allows for the creation of precisely defined conjugates.
Exploration in Molecular Probes and Biological Labeling
The bioorthogonal reactivity of the DBCO group makes this compound and related compounds powerful tools for creating molecular probes for biological labeling and imaging. medchemexpress.com The ability to specifically tag biomolecules in their native environment without interfering with cellular processes is a significant advantage of this technology.
Non-Invasive Labeling of Cellular Components and Biomolecules
A prominent application of DBCO-containing probes is in non-invasive cell labeling through a two-step strategy involving metabolic glycoengineering. nih.gov In this approach, cells are first cultured with an unnatural sugar analog containing an azide group. The cells metabolize this sugar and incorporate it into glycoproteins on the cell surface, effectively displaying azide chemical reporters. nih.gov
These azide-labeled cells can then be detected and labeled in a living organism. Following transplantation of the labeled cells, a probe molecule, such as a fluorescent dye attached to a DBCO linker (e.g., DBCO-Cy5), is administered intravenously. nih.gov The DBCO moiety on the probe reacts specifically with the azide groups on the surface of the target cells via in vivo click chemistry. This method allows for the highly specific labeling of cellular components without causing apparent physiological harm. nih.gov It has been shown to be an effective strategy for tracking transplanted cells while reducing false signals that can arise from phagocytosis by macrophages, a common issue with other labeling methods. nih.gov
Development of DBCO-Containing Probes for Molecular Imaging Research
Building on the principles of bioorthogonal labeling, DBCO linkers are central to the development of advanced probes for molecular imaging techniques like Positron Emission Tomography (PET). researchgate.net These probes are designed to visualize and quantify biological processes at the molecular level in real-time.
In one study, a DBCO-PEG4-containing agent was used to create a PET imaging probe targeting prostate-specific membrane antigen (PSMA), a biomarker for prostate cancer. researchgate.net The research involved a PSMA-targeting agent (AH2-TG97) that was functionalized with a DBCO-PEG4 linker. This construct was then conjugated to a radiolabeled, azide-bearing molecule to create the final PET probe. The use of the DBCO-PEG4 linker facilitated an efficient click chemistry reaction for the assembly of the final imaging agent. researchgate.net
Similarly, fluorescent probes like DBCO-Cy5 have been used for in vivo fluorescence imaging to track the location and biodistribution of metabolically labeled cells. nih.gov After intravenous injection, the DBCO-Cy5 probe successfully bound to azide-labeled cells in the liver, allowing their visualization using an in vivo imaging system (IVIS). nih.gov These applications highlight the versatility of DBCO-containing linkers in constructing a range of molecular probes for different imaging modalities, enabling researchers to study complex biological systems non-invasively.
Table 2: Applications of DBCO-Containing Probes in Molecular Imaging This table outlines research findings on the use of DBCO-functionalized probes for in vivo molecular imaging.
| Probe | Imaging Modality | Target/Application | Key Finding | Reference |
| DBCO-Cy5 | In Vivo Fluorescence Imaging | Tracking of azide-labeled cells transplanted into a living organism. | The probe specifically bound to target cells in the liver, enabling their visualization and tracking while minimizing false signals. | nih.gov |
| [18F]-labeled PSMA inhibitor | Positron Emission Tomography (PET) | Imaging of prostate cancer by targeting Prostate-Specific Membrane Antigen (PSMA). | A DBCO-PEG4 linker was used to construct a novel PET agent that showed promising performance for specific and sensitive imaging of prostate cancer. | researchgate.net |
The Polyethylene Glycol Peg4 Linker: Design Principles and Biological Impact
Role of PEGylation in Modulating Bioconjugate Solubility and Hydrophilicity
The inclusion of a PEG4 linker in molecules like DBCO-NHCO-PEG4-NH-Boc significantly enhances the water solubility of the conjugate. interchim.combroadpharm.com PEG is an amphiphilic polymer, soluble in both water and many organic solvents. frontiersin.orgtandfonline.com This dual solubility is advantageous during the synthesis and purification of bioconjugates. The hydrophilic nature of the PEG chain imparts greater aqueous solubility to the entire molecule, which is particularly beneficial when conjugating hydrophobic drugs or biomolecules. nih.govwikipedia.org This increased solubility can prevent aggregation and precipitation of the conjugate, which can be a challenge with traditional crosslinkers. interchim.com
Table 1: Impact of PEGylation on Physicochemical Properties
| Property | Effect of PEGylation | Rationale |
| Solubility | Increased in aqueous and organic solvents. interchim.comfrontiersin.orgtandfonline.com | The hydrophilic nature of the PEG chain overcomes the low aqueous solubility of many biomolecules and linkers. nih.govwikipedia.org |
| Hydrophilicity | Increased. interchim.comthermofisher.com | The ethylene (B1197577) glycol repeat units of the PEG chain are highly hydrophilic. |
| Aggregation | Reduced. interchim.com | The "stealth" effect of the hydrated PEG layer provides steric hindrance, preventing intermolecular interactions that lead to aggregation. tandfonline.com |
| Bioavailability | Generally increased. interchim.com | Enhanced solubility and reduced sequestration in hydrophobic compartments contribute to greater bioavailability. interchim.com |
Effects on Biocompatibility and Reduced Immunogenicity in vivo
PEG is well-regarded for its biocompatibility and is generally considered non-toxic and non-immunogenic. thermofisher.comnih.govfrontiersin.org When a biomolecule is PEGylated, the PEG chains can act as a "shield," masking the biomolecule from the host's immune system. wikipedia.org This shielding effect can reduce the immunogenicity and antigenicity of the conjugated molecule. frontiersin.orgwikipedia.org
The steric hindrance provided by the PEG chains can impede recognition by immune cells and proteolytic enzymes, thereby reducing immune responses and degradation. frontiersin.orgfrontiersin.org For instance, the PEGylation of proteins like asparaginase (B612624) has been shown to effectively reduce its immunogenicity and prolong its therapeutic action. frontiersin.org This "stealth" effect helps to prevent the rapid clearance of the bioconjugate by the reticuloendothelial system (RES). frontiersin.orgnih.gov
However, it is important to note that while PEG itself is considered non-immunogenic, there is growing evidence of immune responses to PEGylated therapeutics, with some individuals developing anti-PEG antibodies. tandfonline.com
Influence on the Accessibility and Orientation of Conjugated Moieties
The PEG linker in this compound acts as a spacer, physically separating the DBCO group from the molecule to be conjugated. thermofisher.com This spacing is crucial for maintaining the biological activity of the conjugated molecule. The length and flexibility of the PEG chain can influence the orientation and accessibility of the conjugated moieties. thermofisher.comnih.gov
Modulation of in vivo Circulation Times and Biodistribution Profiles
One of the most significant benefits of PEGylation is the extension of the in vivo circulation time of the conjugated molecule. nih.govwikipedia.orgnih.gov The increased hydrodynamic size of the PEGylated conjugate reduces its renal clearance. wikipedia.orgnih.gov The "stealth" properties conferred by the PEG chain also decrease uptake by the mononuclear phagocyte system (MPS), further prolonging circulation. rsc.org
The altered biodistribution resulting from PEGylation can lead to enhanced accumulation of the conjugate at a target site, such as a tumor, through the enhanced permeability and retention (EPR) effect. nih.govnih.gov However, the density and conformation of the PEG chains on the surface of a nanoparticle or large biomolecule can also influence its biodistribution. rsc.orgacs.org
Table 2: Research Findings on PEGylation's Impact on Pharmacokinetics
| Study Focus | Key Finding | Reference |
| PEGylated Nanoparticles | PEGylated nanoparticles exhibit longer circulation times and higher tumor accumulation compared to non-PEGylated counterparts. acs.org | acs.org |
| Mixed Shell Micelles | Micelles with a uniform, longer PEG chain (PEG2k) showed prolonged blood circulation and increased tumor deposition compared to those with a mix of long and short (PEG550) chains. nih.govnih.gov | nih.govnih.gov |
| PEG Molecular Weight | Nanoparticles modified with PEG of 5 kDa molecular weight demonstrated a longer circulation time. rsc.org | rsc.org |
| PEGylated Proteins | PEGylation of proteins like G-CSF significantly increases their serum half-life. nih.gov | nih.gov |
Strategic Considerations for Boc Protecting Group in Conjugation Chemistry
Compatibility of Boc Deprotection Conditions with Sensitive Biological Systems
The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). genscript.comgenscript.com While effective for many small molecule syntheses, these conditions can be harsh and potentially damaging to sensitive biological systems such as proteins, antibodies, and nucleic acids, which are often the targets for conjugation with DBCO-functionalized molecules.
The primary concern with acidic deprotection is the potential for denaturation or degradation of the biomolecule. Proteins and antibodies maintain their complex three-dimensional structures through a delicate balance of non-covalent interactions, which can be disrupted by strong acids, leading to loss of biological activity. Furthermore, acid-labile functional groups present in biomolecules, such as certain glycosidic linkages or post-translational modifications, can be cleaved under these conditions. researchgate.net
Another critical consideration is the stability of the DBCO group itself. The strained alkyne is susceptible to acid-mediated rearrangement under strongly acidic conditions (e.g., 95% TFA), which would render it incapable of participating in the desired strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. nih.govresearchgate.netresearchgate.net This necessitates a careful balance between ensuring complete Boc removal and preserving the integrity of the DBCO moiety.
To mitigate these issues, researchers have explored alternative, milder deprotection methods. These can include using lower concentrations of TFA, sometimes with "scavengers" like triisopropylsilane (B1312306) (TIS) to prevent side reactions, or employing different acidic reagents that are less harsh. wgtn.ac.nzmdpi.com The development of greener and more sustainable methods, such as using deep eutectic solvents, also shows promise for cleaner Boc removal. mdpi.com
The following table summarizes the compatibility of common Boc deprotection reagents with sensitive biological components:
| Deprotection Reagent | Typical Conditions | Compatibility with Proteins/Antibodies | Compatibility with DBCO | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM) | Moderate to Low | Moderate | High concentrations (>50%) and prolonged exposure can lead to protein denaturation and DBCO rearrangement. genscript.comresearchgate.net |
| Hydrochloric Acid (HCl) | 1-4M in Dioxane or Ethyl Acetate | Moderate to Low | Moderate | Similar concerns as with TFA regarding biomolecule stability and DBCO integrity. genscript.comfishersci.co.uk |
| Bismuth(III) Chloride | Acetonitrile/Water | High | High | Offers selective deprotection of N-Boc groups with excellent yields and is compatible with acid-sensitive groups. researchgate.net |
| Deep Eutectic Solvents (DES) | Choline chloride/p-toluenesulfonic acid | High | High | An environmentally friendly option that allows for efficient deprotection under mild conditions. mdpi.com |
Impact of Boc Protection on Synthetic Yields and Downstream Reactivity
From a downstream reactivity perspective, the Boc-protected amine on the PEG linker ensures that this nucleophilic site does not interfere with other desired reactions. For example, if the DBCO end of the molecule is to be reacted with an azide-containing biomolecule, the Boc group prevents the terminal amine from engaging in unwanted side reactions.
The kinetics of the strain-promoted alkyne-azide cycloaddition (SPAAC) are a critical factor in bioconjugation. Research has shown that the reaction rate of DBCO with azides is generally fast and efficient. nih.gov While the Boc group is several atoms removed from the DBCO moiety, its presence can have subtle electronic or steric effects. However, the primary determinant of SPAAC kinetics is the intrinsic strain of the cyclooctyne (B158145) ring. Studies comparing different azido-amino acids in SPAAC reactions with DBCO have found that the nature of the substituents on the azide-containing partner can influence the reaction rate, suggesting that the local chemical environment does play a role. nih.gov A bulky Boc group could, in theory, slightly hinder the approach of a large biomolecule, although the flexible PEG4 spacer likely mitigates this effect.
The following table presents research findings on the impact of protecting groups and molecular structure on reaction yields and kinetics in related systems:
| Study Focus | Key Finding | Impact on Yield/Reactivity | Reference |
| Boc Deprotection Side Products | Boc deprotection with TFA can lead to side-products, although using scavengers can improve the quality of the crude product. | Can lower the overall yield of the desired deprotected amine if not optimized. | wgtn.ac.nz |
| SPAAC Kinetics with DBCO | The second-order rate constant for the reaction of a PEG-functionalized DBCO with an azide-containing peptide was determined to be 0.34 M⁻¹s⁻¹. | The inherent reactivity of the DBCO group is high, leading to efficient conjugation. | nih.gov |
| Influence of Substituents on SPAAC | The rate of SPAAC can be influenced by the hydrophobicity of substituents on the reaction partners, with more hydrophobic groups sometimes promoting association and increasing the reaction rate. | The Boc group, being hydrophobic, could potentially have a modest rate-enhancing effect in some contexts. | nih.gov |
| Yields in Kinetic Resolutions | The kinetic resolution of N-Boc-2-arylpiperidines showed that both electron-donating and electron-withdrawing groups were tolerated, with yields of the recovered starting material ranging from 39-48%. | Demonstrates that the presence of the Boc group allows for high-yielding stereoselective transformations. | rsc.org |
Future Research Directions and Emerging Paradigms for Dbco Nhco Peg4 Nh Boc
Integration with Advanced Multi-Omics Technologies for Targeted Studies
The advent of bioorthogonal chemistry has provided powerful tools for imaging and tracking biomolecules like proteins, lipids, and glycans within their native settings, offering insights unattainable through traditional methods. biochempeg.com The high specificity of the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, for which DBCO is a key reagent, is central to these advancements. acs.org The integration of DBCO-based linkers with multi-omics platforms (genomics, proteomics, glycomics) is a burgeoning field, enabling the precise labeling and identification of specific biomolecules in complex biological systems.
In proteomics, DBCO linkers can be used to attach affinity tags or reporter molecules to azide-modified proteins, allowing for their isolation and identification via mass spectrometry. The stability and bio-inertness of the resulting triazole linkage ensure that the labeled proteins can be tracked through various cellular processes. conju-probe.com Similarly, in genomics and transcriptomics, nucleic acids can be labeled using DBCO-functionalized probes for applications in gene regulation studies and molecular diagnostics. mdpi.com The ability to attach DBCO-PEG linkers to polymers like polycarbonates and polyphosphoesters further broadens the scope for creating tailored probes for multi-omics research. nih.gov The modularity of this approach allows researchers to synthesize diverse conjugates to investigate complex biological pathways and interactions with high precision. nih.gov
Application in Novel Diagnostic and Theranostic Platforms
The unique properties of DBCO-based linkers make them ideal candidates for the development of sophisticated diagnostic and theranostic agents. Theranostics, which combines therapeutic and diagnostic capabilities in a single platform, relies on the precise targeting of disease sites, a task well-suited for molecules assembled using DBCO linkers. Antibody-drug conjugates (ADCs) are a prime example, where a potent cytotoxic drug is linked to a tumor-targeting antibody. medchemexpress.comglpbio.com The DBCO-NHCO-PEG4-NH-Boc linker can serve as a component in constructing these ADCs, facilitating the attachment of the drug payload to the antibody via the copper-free click reaction. medchemexpress.commedchemexpress.com
In diagnostics, DBCO linkers are used to attach imaging agents, such as positron emission tomography (PET) isotopes or fluorescent dyes, to targeting vectors. umons.ac.be For instance, 18F-labeled tetrazines have been developed for bioorthogonal PET imaging, reacting with DBCO-modified molecules to visualize biological processes in vivo. researchgate.net This strategy enables the non-invasive monitoring of disease progression and response to therapy. The development of dual-drug platforms that can self-assemble into micelles for co-delivery further highlights the potential for creating complex, multifunctional therapeutic systems using click chemistry. mdpi.com
| Platform | Targeting Moiety | Payload/Reporter | Linker Chemistry | Application | Reference |
| Antibody-Drug Conjugate (ADC) | Antibody (e.g., anti-HER2) | Cytotoxin (e.g., MMAE, Duocarmycin) | DBCO-PEG-vc-PAB | Targeted Cancer Therapy | axispharm.com |
| PET Imaging | Peptide (e.g., Bombesin) | 18F Isotope | DBCO | In vivo Bioorthogonal Imaging | iris-biotech.de |
| Cell Surface Labeling | Metabolically incorporated azide (B81097) | Anti-DNP Antibody | DNP-DBCO | Antibody Recruitment | umons.ac.be |
| Targeted Drug Delivery | Cell-Targeting Peptide (CTP) | Liposome (B1194612) | DSPE-PEG-DBCO | Drug Delivery | researchgate.net |
Development of Self-Assembled Systems and Smart Biomaterials
Click chemistry reactions are increasingly used for the fabrication of advanced biomaterials, including self-assembled systems and "smart" materials that respond to environmental stimuli. up.ptwiley.com The DBCO-azide reaction is particularly useful for creating hydrogels, which are three-dimensional polymer networks with high water content, making them suitable for applications like tissue engineering and controlled drug release. mdpi.com These reactions can proceed under mild, physiological conditions, allowing for the encapsulation of viable cells within the hydrogel matrix. mdpi.com
The versatility of click chemistry allows for the construction of smart biomaterials with tailored properties. mdpi.com For example, amphiphilic copolymers synthesized via click reactions can self-assemble into micelles with thermosensitive properties, providing a vehicle for temperature-responsive drug delivery. up.pt Furthermore, the surfaces of materials can be functionalized with DBCO groups, enabling the subsequent attachment of bioactive molecules, such as growth factors, to promote tissue regeneration. mdpi.com This post-modification capability provides spatiotemporal control over the material's bioactivity. mdpi.com The integration of nucleic acids into hydrogels using click chemistry strategies is also creating a new generation of smart biomaterials with intrinsic biological properties and advanced mechanical behaviors. wiley.com
Advancements in in silico Modeling and Rational Design of DBCO-Based Linkers
The empirical, trial-and-error approach to developing new linkers is gradually being replaced by rational design strategies powered by computational chemistry. umons.ac.be In silico modeling provides profound insights into the factors governing the reactivity and stability of bioorthogonal reagents, accelerating the discovery of linkers with superior properties. researchgate.netrsc.org Computational methods are now essential for screening potential structures and understanding reaction mechanisms. rsc.orgfrontiersin.org
For cycloaddition reactions involving DBCO, computational techniques such as distortion/interaction analysis and energy decomposition analysis have been particularly beneficial. researchgate.net These methods help elucidate the origins of substituent and strain effects on reaction rates, allowing researchers to fine-tune the electronic structure of cyclooctynes to enhance reactivity without compromising stability. researchgate.net For example, computational docking can predict compatible interfaces between proteins, guiding the engineering of linkage sites for creating artificial protein dimers with coupled functions. frontiersin.org This rational design approach is not only limited to improving reaction kinetics but also extends to designing linkers with specific lengths and steric properties to optimize the performance of complex bioconjugates like ADCs. umons.ac.beaxispharm.com
| Computational Method | Objective in Linker Design | Key Insights | Reference |
| Distortion/Interaction Analysis | Predict reactivity of Diels-Alder reactions. | Identifies how electronic and steric factors of substituents affect reaction rates of tetrazines and cyclooctynes. | researchgate.net |
| Molecular Dynamics (MD) Simulations | Analyze protein-polymer conjugate interactions. | Reveals transient interaction profiles and surface coverage of polymers like PEG on proteins. | d-nb.info |
| Computational Docking | Design interfaces for protein-protein conjugates. | Predicts compatible interfaces and guides placement of bioorthogonal handles for covalent linking. | frontiersin.org |
| Quantum Mechanics (QM) Calculations | Elucidate reaction mechanisms and substituent effects. | Balances reactivity and stability in new tetrazine reagents for bioorthogonal ligation. | rsc.org |
Exploration of Cleavable Linker Variations Beyond Amide Hydrolysis
While the this compound linker itself is generally considered non-cleavable under physiological conditions, the broader field of bioconjugation is actively developing DBCO-containing linkers that can be cleaved by specific triggers other than simple hydrolysis. creative-biolabs.com The ability to release a payload on-demand is critical for many therapeutic and diagnostic applications. This has led to the design of linkers incorporating motifs that are sensitive to light, enzymes, or the reductive environment inside cells. axispharm.com
Recent progress has produced novel light-reactive and bioorthogonal cleavable linkers that can overcome the limitations of traditional ADC linkers regarding intracellular drug release. axispharm.com For example, a photolabile ortho-nitrobenzyl (ONB) group can be incorporated into a DBCO-containing linker, allowing for the light-triggered release of a conjugated drug. nih.gov Another common strategy involves incorporating a disulfide bond, which is stable in the bloodstream but is readily cleaved by reducing agents like glutathione, which is abundant inside cells. broadpharm.com Enzyme-cleavable linkers, such as those containing the valine-citrulline (Val-Cit) peptide sequence, are designed to be selectively cleaved by lysosomal proteases like cathepsin B, ensuring payload release only after the ADC has been internalized by the target cell. axispharm.com The exploration of these diverse cleavage strategies is expected to significantly enhance the precision and efficacy of targeted therapies. axispharm.comnih.gov
| Cleavable Motif | Cleavage Trigger | Mechanism | Potential Application | Reference |
| Disulfide Bond (-S-S-) | Reducing Agents (e.g., DTT, Glutathione) | Reduction of the disulfide to two thiols. | Intracellular drug release. | broadpharm.com |
| ortho-Nitrobenzyl (ONB) | UV/Visible Light (e.g., 405 nm) | Photolytic cleavage of the linker. | On-demand drug release from a depot. | nih.gov |
| Valine-Citrulline (Val-Cit) | Cathepsin B (Lysosomal Protease) | Enzymatic cleavage of the peptide sequence. | Tumor-specific payload release in ADCs. | axispharm.com |
| Tetrazine-TCO Ligation | Click Reaction Itself | Intramolecular cyclization/elimination post-ligation. | Click-triggered payload release. | nih.gov |
| Thio-succinimide | Reductive Trigger | Unmasking of a thiol for subsequent reaction. | Modular assembly of protein conjugates. | acs.org |
Q & A
Q. How can researchers optimize the synthesis conditions for DBCO-NHCO-PEG4-NH-Boc to maximize yield and purity?
To optimize synthesis, systematically vary reaction parameters such as molar ratios of reactants (e.g., DBCO, PEG4, and Boc-protected amine), solvent polarity (e.g., DMF, DMSO, or aqueous mixtures), and temperature (25–60°C). Monitor reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify intermediate stages . For reproducibility, document reaction times, purification steps (e.g., column chromatography or dialysis), and analytical validation (e.g., NMR for structural confirmation) .
Q. What purification and characterization methods are critical for ensuring the integrity of this compound?
Purification typically involves size-exclusion chromatography or dialysis to remove unreacted precursors. Characterization requires:
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via H/C NMR peaks for DBCO (aromatic protons), PEG4 (ethylene oxide repeats), and Boc (tert-butyl group at ~1.4 ppm) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., MALDI-TOF or ESI-MS) against theoretical values (CHNO, MW 641.7 g/mol) .
- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 280 nm .
Q. How should researchers evaluate the solubility and stability of this compound under experimental conditions?
Test solubility in aqueous buffers (pH 4–9) and organic solvents (e.g., DMSO, acetonitrile) via dynamic light scattering (DLS) to detect aggregation. For stability, incubate aliquots at 4°C, -20°C, and room temperature, then analyze degradation over time using HPLC or fluorescence spectroscopy (if conjugated to fluorophores) . Avoid repeated freeze-thaw cycles to prevent hydrolysis of the Boc group .
Q. What strategies are recommended for validating the identity and purity of this compound in novel formulations?
Combine orthogonal analytical techniques:
- FT-IR Spectroscopy : Identify carbonyl stretches (C=O) from the Boc group (~1680–1720 cm) and amide bonds (~1650 cm) .
- Elemental Analysis : Confirm C/H/N/O ratios against theoretical values .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvent content .
Advanced Research Questions
Q. How does the efficiency of this compound in copper-free click chemistry vary with reaction pH, temperature, and azide concentration?
Conduct kinetic studies by reacting this compound with model azides (e.g., azide-functionalized fluorescein) under varying conditions:
Q. What role does the PEG4 linker play in modulating the spatial flexibility and biocompatibility of this compound in bioconjugation?
The PEG4 spacer enhances solubility in aqueous media and reduces steric hindrance between conjugated molecules (e.g., antibodies and drugs). Compare conjugation efficiency with shorter (PEG2) or longer (PEG12) linkers using Förster resonance energy transfer (FRET) or surface plasmon resonance (SPR) to quantify binding affinity . For biocompatibility, perform cytotoxicity assays (e.g., MTT) on cell lines exposed to PEG4-conjugated vs. unconjugated compounds .
Q. How can this compound be integrated into PROTACs or antibody-drug conjugates (ADCs) to enhance target specificity?
- PROTACs : Conjugate this compound to E3 ligase ligands and target-binding motifs via azide-alkyne cycloaddition. Validate degradation efficiency via Western blotting for protein ubiquitination .
- ADCs : Link the compound to cytotoxic payloads (e.g., MMAF) and antibodies via cleavable linkers. Assess in vitro potency using IC measurements and in vivo efficacy in xenograft models .
Q. How should researchers address contradictions in reported reaction yields or bioconjugation efficiencies involving this compound?
Troubleshoot discrepancies by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
